5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine
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Overview
Description
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a compound that has garnered significant interest in the field of organic electronics, particularly for its application in thermally activated delayed fluorescence (TADF) materials. This compound is known for its unique structure, which includes electron-donating phenoxazine groups and electron-withdrawing dicyanopyrazine groups, making it a promising candidate for various optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine typically involves the reaction of 4-(N-phenoxazine)phenylboronic acid with 2,3-dicyanopyrazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of high-purity starting materials and advanced purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine undergoes various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form phenoxazine-N-oxide.
Reduction: The dicyanopyrazine group can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Phenoxazine-N-oxide.
Reduction: Amines derived from the dicyanopyrazine group.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine in TADF materials involves the efficient reverse intersystem crossing (RISC) process. The compound’s unique structure allows for effective spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a small singlet-triplet energy gap (ΔEST). This facilitates the up-conversion of triplet excitons to singlet excitons, leading to delayed fluorescence and high exciton utilization efficiency .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis[4-(N-phenoxazine)phenyl]phthalonitrile: Similar structure but with phthalonitrile instead of dicyanopyrazine.
2CzPN: Contains carbazole groups instead of phenoxazine, resulting in different photophysical properties.
Uniqueness
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is unique due to its combination of electron-donating phenoxazine and electron-withdrawing dicyanopyrazine groups, which provide a balanced donor-acceptor structure. This results in superior TADF properties, making it highly efficient for use in OLEDs and other optoelectronic applications .
Properties
Molecular Formula |
C42H24N6O2 |
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Molecular Weight |
644.7 g/mol |
IUPAC Name |
5,6-bis(4-phenoxazin-10-ylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C42H24N6O2/c43-25-31-32(26-44)46-42(28-19-23-30(24-20-28)48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)41(45-31)27-17-21-29(22-18-27)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-24H |
InChI Key |
CZVMKUGOIQKZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N)C#N |
Origin of Product |
United States |
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